molecular formula C14H6ClF5O2 B14292540 (Pentafluorophenyl)methyl 3-chlorobenzoate CAS No. 113267-06-4

(Pentafluorophenyl)methyl 3-chlorobenzoate

Cat. No.: B14292540
CAS No.: 113267-06-4
M. Wt: 336.64 g/mol
InChI Key: OAAVKYAFTYDFGI-UHFFFAOYSA-N
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Description

(Pentafluorophenyl)methyl 3-chlorobenzoate is a chemical compound known for its unique structure and properties. It is an ester derived from 3-chlorobenzoic acid and (pentafluorophenyl)methanol.

Chemical Reactions Analysis

Types of Reactions: (Pentafluorophenyl)methyl 3-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • (Pentafluorophenyl)methyl benzoate
  • (Pentafluorophenyl)methyl 4-chlorobenzoate
  • (Pentafluorophenyl)methyl 2-chlorobenzoate

Comparison: Compared to its analogs, (Pentafluorophenyl)methyl 3-chlorobenzoate is unique due to the position of the chlorine atom on the benzene ring. This positional difference can significantly affect the compound’s reactivity and the types of reactions it undergoes . For instance, the 3-chloro derivative may exhibit different steric and electronic effects compared to the 2- or 4-chloro derivatives, leading to variations in reaction rates and product distributions .

Properties

CAS No.

113267-06-4

Molecular Formula

C14H6ClF5O2

Molecular Weight

336.64 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methyl 3-chlorobenzoate

InChI

InChI=1S/C14H6ClF5O2/c15-7-3-1-2-6(4-7)14(21)22-5-8-9(16)11(18)13(20)12(19)10(8)17/h1-4H,5H2

InChI Key

OAAVKYAFTYDFGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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